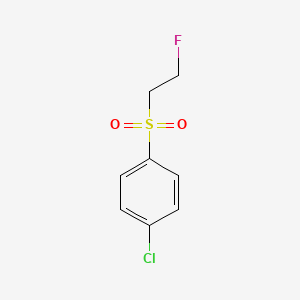
3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride
説明
3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFP or TFP HCl, and it has been synthesized using various methods.
科学的研究の応用
Synthesis and Molecular Structure Analysis
A study by Jimeno et al. (2003) characterized the oxalate salts and free bases of fentanyl and its analogue, focusing on their molecular structure using NMR spectroscopy and X-ray crystallography. This research contributes to understanding the molecular configuration of compounds related to 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride, highlighting the significance of such compounds in developing long-acting analgesics. The crystal structure analysis revealed supramolecular motifs and protonation sites, offering insights into the chemical behavior and potential pharmaceutical applications of similar trifluoromethyl compounds (Jimeno et al., 2003).
Alzheimer's Disease Treatment Candidates
Research by Rehman et al. (2018) on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives evaluated these compounds as potential drug candidates for treating Alzheimer’s disease. This work underlines the importance of structural modifications, like the inclusion of trifluoromethyl groups, to enhance the biological activity of molecules against specific targets, such as the acetylcholinesterase enzyme. This approach could be instrumental in discovering novel treatments for neurodegenerative diseases (Rehman et al., 2018).
Antimicrobial Activity
Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants. This study illustrates the broader applicability of trifluoromethyl-containing compounds in agriculture, especially in developing new pesticides or antimicrobial agents to protect crops from bacterial and fungal diseases. The structure-activity relationship analysis provided in this research aids in understanding how modifications in the molecular structure can influence antimicrobial potency (Vinaya et al., 2009).
Anticancer Potential
A study by another set of researchers, Rehman et al. (2018), focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole to evaluate them as anticancer agents. This research indicates the potential of trifluoromethylated compounds in oncology, demonstrating that certain derivatives could exhibit significant anticancer activity. The methodology and results from this study could guide the development of new anticancer drugs, showcasing the versatility of trifluoromethylated compounds in medicinal chemistry (Rehman et al., 2018).
特性
IUPAC Name |
3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-8(15)14-6-7-2-1-3-13-5-7;/h7,13H,1-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPBZJUZZCLNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)
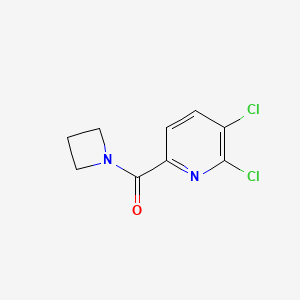
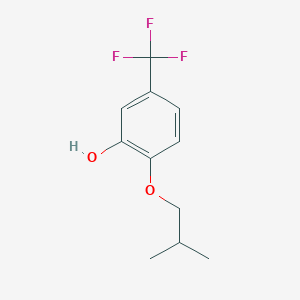


![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)
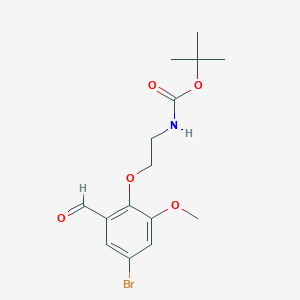

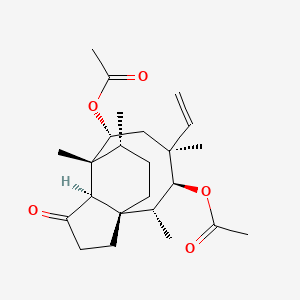

![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)

